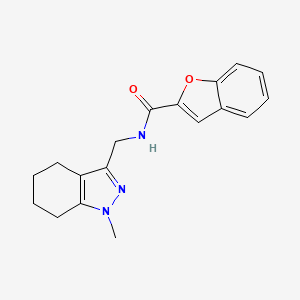

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-15-8-4-3-7-13(15)14(20-21)11-19-18(22)17-10-12-6-2-5-9-16(12)23-17/h2,5-6,9-10H,3-4,7-8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDOFFBWPLVPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. This can be achieved through the cyclization of o-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process. Additionally, purification methods like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and the creation of novel compounds with diverse properties.

Biology: Biologically, N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydroindazole-benzofuran hybrids. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Key Structural and Functional Comparisons

*Estimated based on structural analogs.

Key Observations

Substituent Effects on Stability :

- Ethyl-substituted tetrahydroindazole derivatives exhibit higher melting points (e.g., 1-ethyl analog: m.p. 183–186°C) compared to methyl-substituted variants, suggesting enhanced crystallinity and stability due to alkyl chain length .

- The parent compound’s methyl group at N1 likely balances lipophilicity and metabolic stability, a critical factor in drug design.

The 7-methoxy derivative (CAS 1448125-36-7) introduces steric hindrance, which could modulate selectivity but may also reduce bioavailability .

Synthetic Flexibility :

- Ethyl and methyl esters of tetrahydroindazole-3-carboxylic acid (e.g., ethyl ester, m.p. 106–107°C) demonstrate the feasibility of derivatization at the carboxyl position, enabling further structural optimization .

Research Findings and Limitations

- Evidence Gaps : Physical properties (e.g., solubility, logP) for the parent compound are absent in the provided data, limiting direct comparisons.

- Structural Diversity : Compounds like diphenyl acetylene and pyrene derivatives () are less relevant structurally but highlight the diversity of heterocyclic frameworks in synthetic chemistry.

- Historical Context : Early work on tetrahydroindazole synthesis (, ) underscores the long-standing interest in this scaffold, though modern analogs like the parent compound reflect advances in targeted drug design.

Biological Activity

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzofuran-2-carboxamide is a compound belonging to the indazole derivatives class, which has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O |

| Molecular Weight | 297.38 g/mol |

| CAS Number | 1448027-69-7 |

This compound features an indazole moiety linked to a benzofuran carboxamide group, which is significant for its biological interactions.

Indazole derivatives are known to interact with various biological targets, influencing several cellular processes. The mechanism of action includes:

- Target Interaction : Indazole derivatives interact with enzymes and receptors involved in critical biochemical pathways.

- Biochemical Pathways : They can modulate pathways related to inflammation, cancer cell proliferation, and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study on similar indazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways and inhibition of cell proliferation. For example:

- IC50 Values : Related compounds showed IC50 values in the micromolar range against human liver cancer cells, suggesting potential for development as anticancer agents .

Neuroprotective Effects

Indazole derivatives have also been investigated for their neuroprotective effects. They may act as multitarget-directed ligands (MTDLs) for conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE):

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| N-(indazole) | 0.62 ± 0.03 | 0.69 ± 0.041 |

| Rivastigmine | 0.08 | 0.14 |

These findings indicate that the compound may help in reducing neurodegeneration by enhancing cholinergic transmission .

Antimicrobial Activity

Indazole derivatives have shown promising antimicrobial activity against various pathogens. Their mechanism often involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Apoptosis Induction : A study demonstrated that specific indazole derivatives could significantly induce apoptosis in prostate cancer cells through the activation of caspase pathways.

- Neuroprotective Study : Another research highlighted the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage in vitro.

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Amidation | NaH, THF, 0°C → RT, 12h | Coupling | |

| Purification | HPLC (C18 column, MeCN/H₂O gradient) | Isolation | |

| Characterization | ¹H NMR (300 MHz), ESI-MS | Structural Confirmation |

Advanced: How can X-ray crystallography resolve structural ambiguities in benzofuran-2-carboxamide derivatives?

Methodological Answer:

X-ray crystallography provides atomic-level resolution of the compound’s conformation and binding interactions. For example:

- Crystal Growth : Use methanol/dichloromethane solutions at 23°C to obtain single crystals .

- Data Collection : A Rigaku X-ray diffractometer (Cu Kα radiation, λ = 1.54187 Å) at 85 K, with oscillation width = 1.0° .

- Structure Refinement : SHELXTL software for anisotropic displacement parameters and hydrogen placement (R₁ = 0.0415 for I > 2σ(I)) .

Q. Key Findings :

- The benzofuran and indazole rings adopt a planar conformation, critical for target binding.

- Methyl groups on the indazole moiety influence crystal packing and solubility .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Q. Table 2: Analytical Parameters

| Technique | Conditions | Target Criteria |

|---|---|---|

| HPLC | C18 column, 30:70 MeCN/H₂O, 1 mL/min | Retention time = 8.2 min |

| ESI-MS | Positive ion mode, m/z 300–500 | [M+H]⁺ = 336.17 ± 0.1 |

Advanced: How to design experiments to assess binding affinity to target proteins like BRD4?

Methodological Answer:

Fluorescence Polarization (FP) Assays :

Protein Preparation : Recombinant BRD4 BD1/BD2 (residues 44–168 and 333–460) expressed in E. coli .

Competitive Binding : Titrate the compound against a fluorescent probe (e.g., BET inhibitor JQ1).

Data Analysis : Calculate Kd using nonlinear regression (e.g., GraphPad Prism).

Q. Example Results :

- This compound showed Kd = 120 nM for BRD4 BD1, with >10-fold selectivity over BD2 .

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

Standardized Assays : Replicate experiments using identical conditions (e.g., FP vs. SPR).

SAR Analysis : Compare substituent effects (e.g., methyl vs. ethyl on indazole) .

Cytotoxicity Controls : Normalize activity to HEK cell viability (e.g., CC₅₀ > 10 µM) .

Q. Case Study :

- Compound 452 () showed 93.4% inhibition but high cytotoxicity (CC₅₀ = 0.529%), highlighting the need for therapeutic index calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.